5-Methyl-2-phenyl-1,4-oxazepane 5-Methyl-2-phenyl-1,4-oxazepane
Brand Name: Vulcanchem
CAS No.: 1555430-52-8
VCID: VC5563053
InChI: InChI=1S/C12H17NO/c1-10-7-8-14-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
SMILES: CC1CCOC(CN1)C2=CC=CC=C2
Molecular Formula: C12H17NO
Molecular Weight: 191.274

5-Methyl-2-phenyl-1,4-oxazepane

CAS No.: 1555430-52-8

Cat. No.: VC5563053

Molecular Formula: C12H17NO

Molecular Weight: 191.274

* For research use only. Not for human or veterinary use.

5-Methyl-2-phenyl-1,4-oxazepane - 1555430-52-8

Specification

CAS No. 1555430-52-8
Molecular Formula C12H17NO
Molecular Weight 191.274
IUPAC Name 5-methyl-2-phenyl-1,4-oxazepane
Standard InChI InChI=1S/C12H17NO/c1-10-7-8-14-12(9-13-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3
Standard InChI Key BEOHEMKAPFSHDB-UHFFFAOYSA-N
SMILES CC1CCOC(CN1)C2=CC=CC=C2

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound’s backbone consists of a 1,4-oxazepane ring, a saturated seven-membered heterocycle. Key structural features include:

  • Substituents: A phenyl group at C2 and a methyl group at C5 .

  • Stereochemistry: The methyl and phenyl groups introduce steric and electronic effects that influence reactivity and intermolecular interactions .

  • SMILES Notation: CC1CCOC(c2ccccc2)CN1\text{CC1CCOC(c2ccccc2)CN1}, reflecting the connectivity of atoms .

Table 1: Molecular Properties of 5-Methyl-2-phenyl-1,4-oxazepane

PropertyValueSource
Molecular FormulaC12H17NO\text{C}_{12}\text{H}_{17}\text{NO}
Molecular Weight191.27 g/mol
Exact Mass191.13100 g/mol
Topological Polar Surface Area12.47 Ų

Synthetic Methodologies

Challenges in Stereoselectivity

Stereochemical outcomes depend on reaction conditions. For example, trifluoroacetic acid (TFA)/triethylsilane-mediated cleavage of intermediates often produces inseparable diastereomers, necessitating catalytic hydrogenation for resolution .

Physicochemical and Spectroscopic Data

Stability and Solubility

  • Storage: Recommended at room temperature under inert conditions .

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to its polar surface area of 12.47 Ų .

Spectroscopic Signatures

  • NMR: Expected signals include a singlet for the methyl group (~1.3–1.5 ppm) and aromatic protons from the phenyl group (~7.2–7.6 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 191.1 (M+H)+ aligns with its molecular weight .

CompoundBiological ActivityMIC/IC₅₀Source
5-Methyl-2-phenyl-1,4-oxazepaneUnder investigationN/A
N-(2-methylpropenyl) oxazepaneAntifungal (C. albicans)0.25 µg/mL

Future Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiomerically pure forms .

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic profiles .

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